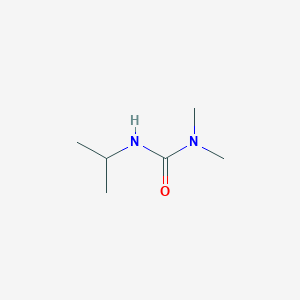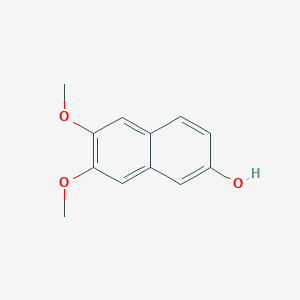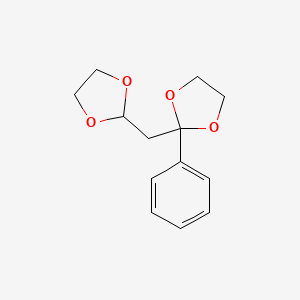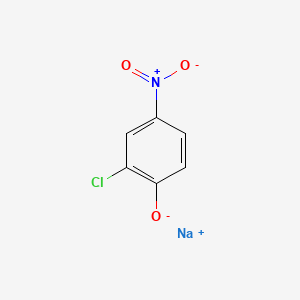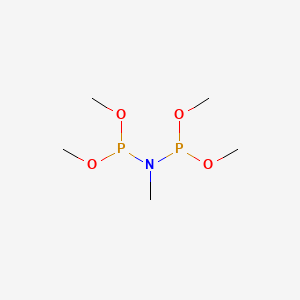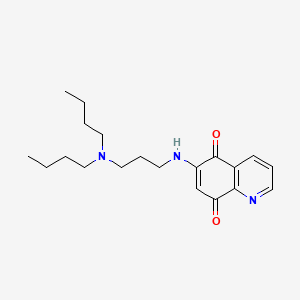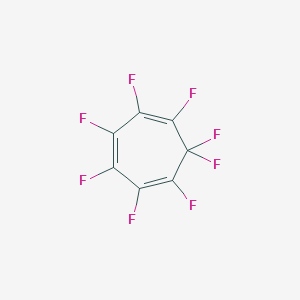
1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene is a fluorinated organic compound characterized by its unique structure and properties. This compound is part of the cycloheptatriene family, where multiple hydrogen atoms are replaced by fluorine atoms, resulting in significant changes in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene typically involves the fluorination of cycloheptatriene derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under controlled temperatures.
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Partially or fully hydrogenated cycloheptatriene derivatives.
Substitution: Fluorine-substituted cycloheptatriene derivatives with hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and materials.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its role in imaging techniques, such as positron emission tomography (PET), where fluorinated compounds are used as tracers.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty chemicals.
Wirkmechanismus
The mechanism by which 1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene exerts its effects involves interactions with molecular targets and pathways. The high electronegativity of fluorine atoms influences the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes or receptors, altering their function and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6,7-Heptafluorocyclohepta-1,3,5-triene: Similar structure but with one less fluorine atom, resulting in different reactivity and applications.
1,2,3,4,5,6,7,7-Nonafluorocyclohepta-1,3,5-triene: Contains one additional fluorine atom, leading to further changes in chemical behavior.
Uniqueness: 1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene is unique due to its specific fluorination pattern, which imparts distinct properties such as increased stability and reactivity compared to its analogs. This makes it particularly valuable in specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
38127-00-3 |
|---|---|
Molekularformel |
C7F8 |
Molekulargewicht |
236.06 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,7-octafluorocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7F8/c8-1-2(9)4(11)6(13)7(14,15)5(12)3(1)10 |
InChI-Schlüssel |
LRUSRUZKYAWVRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(C(=C1F)F)(F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



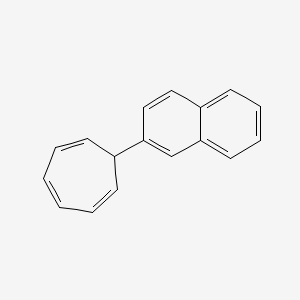

![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
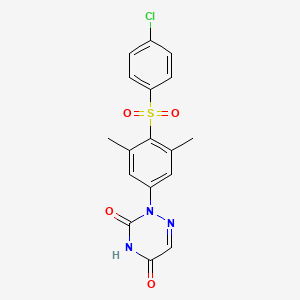
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
